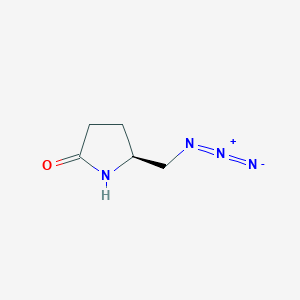

2-Pyrrolidinone, 5-(azidomethyl)-, (5S)-

Description

Properties

Molecular Formula |

C5H8N4O |

|---|---|

Molecular Weight |

140.14 g/mol |

IUPAC Name |

(5S)-5-(azidomethyl)pyrrolidin-2-one |

InChI |

InChI=1S/C5H8N4O/c6-9-7-3-4-1-2-5(10)8-4/h4H,1-3H2,(H,8,10)/t4-/m0/s1 |

InChI Key |

OAVJCEIEHVAIIV-BYPYZUCNSA-N |

Isomeric SMILES |

C1CC(=O)N[C@@H]1CN=[N+]=[N-] |

Canonical SMILES |

C1CC(=O)NC1CN=[N+]=[N-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidinone Derivatives

(a) 2-Pyrrolidinone, 5-(azidomethyl) (CAS 140645-22-3)

- Molecular Formula : C₁₁H₂₀N₄O₂

- Molecular Weight : 240.30 g/mol

- Key Difference : Lacks stereochemical specification at C5, implying a racemic mixture. This reduces enantiomeric purity and may limit applications in asymmetric synthesis or targeted drug design compared to the (5S)-configured analog .

(b) (5S)-5-(Hydroxydiphenylmethyl)-2-pyrrolidinone (CAS 149561-81-9)

Oxazolidinone Derivatives

(a) 2-Oxazolidinone, 5-(azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-, (5S)- (CAS 1345879-91-5)

- Molecular Formula : C₁₅H₁₇FN₄O₂

- Molecular Weight : 308.33 g/mol

- Key Differences: Core Structure: Oxazolidinone (six-membered lactam) vs. pyrrolidinone (five-membered lactam), altering ring strain and conformational flexibility. Substituents: Contains a fluorophenyl-morpholine group, enabling π-π stacking and hydrogen bonding, which are absent in the simpler pyrrolidinone analog .

(b) 2-Oxazolidinone, 5-(azidomethyl)-3-(3-fluoro-4-iodophenyl)-, (5S)- (CAS 627543-25-3)

Other Lactam-Based Azides

Benzene, 1,2-bis(azidomethyl) (CAS 102437-79-6)

Comparative Data Table

| Compound Name | CAS Number | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|---|---|

| (5S)-5-(Azidomethyl)-2-pyrrolidinone | 145414-30-8 | Pyrrolidinone | C₅H₈N₄O | 140.14 | Azidomethyl, chiral center | Click chemistry, drug design |

| 2-Pyrrolidinone, 5-(azidomethyl) | 140645-22-3 | Pyrrolidinone | C₁₁H₂₀N₄O₂ | 240.30 | Azidomethyl (non-chiral) | Intermediate synthesis |

| (5S)-5-(Hydroxydiphenylmethyl)-2-pyrrolidinone | 149561-81-9 | Pyrrolidinone | C₁₈H₁₉NO₂ | 281.35 | Hydroxydiphenylmethyl | Stabilizers, chiral auxiliaries |

| 2-Oxazolidinone, 5-(azidomethyl)-3-[3-fluoro-4-morpholinylphenyl]-, (5S)- | 1345879-91-5 | Oxazolidinone | C₁₅H₁₇FN₄O₂ | 308.33 | Azidomethyl, fluorophenyl | Antimicrobial agents |

| 1,2-Bis(azidomethyl)benzene | 102437-79-6 | Benzene | C₈H₈N₆ | 188.19 | Dual azidomethyl | Polymer crosslinking |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.